3-Tropanyl 4'-tert-butylatropate hydrochloride hemihydrate
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Overview
Description
3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tropane ring and a tert-butyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate typically involves the reaction of tropane derivatives with tert-butyl esters under specific conditions. The process may include steps such as esterification, hydrolysis, and crystallization to obtain the final product. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These methods ensure the consistent quality and yield of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may influence lipid metabolism by targeting androgen receptor-regulated pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate include:
- 3-tert-Butyl-4-hydroxyanisole
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine
Uniqueness
What sets 3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate apart from these similar compounds is its unique combination of the tropane ring and tert-butyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64048-72-2 |
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Molecular Formula |
C21H30ClNO2 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-tert-butylphenyl)prop-2-enoate;chloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-14(15-6-8-16(9-7-15)21(2,3)4)20(23)24-19-12-17-10-11-18(13-19)22(17)5;/h6-9,17-19H,1,10-13H2,2-5H3;1H |
InChI Key |
NNADEMKNXDZEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=C)C(=O)OC2CC3CCC(C2)[NH+]3C.[Cl-] |
Origin of Product |
United States |
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